molecular formula C15H23ClO B13197233 ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene

({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene

Cat. No.: B13197233
M. Wt: 254.79 g/mol
InChI Key: GHCGCNBBOCRQJC-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloromethyl and an ethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-chloromethyl-3-ethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of benzyl alcohol reacts with the chloromethyl group of 3-chloromethyl-3-ethylpentanol, forming the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Hydroxyl derivatives, amine derivatives

Scientific Research Applications

Chemistry: In organic synthesis, ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules

Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry. Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological targets.

Medicine: In medicinal research, this compound derivatives are investigated for their potential therapeutic properties. These studies focus on their efficacy in treating diseases and their interactions with biological systems.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism by which ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, influencing biological pathways and resulting in desired therapeutic effects.

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but lacks the ethylpentyl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring but lacks the chloromethyl group.

    Chloromethylbenzene: Contains a chloromethyl group attached to the benzene ring but lacks the ethylpentyl group.

Uniqueness: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and ethylpentyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[3-(chloromethyl)-3-ethylpentoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

GHCGCNBBOCRQJC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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